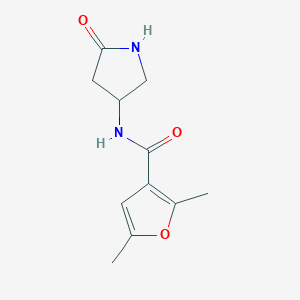
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, commonly referred to as MPA, is a synthetic compound with a wide range of applications in science and medicine. This compound has been studied extensively in recent years due to its unique properties, and its potential in a variety of applications is only beginning to be explored. MPA is a small molecule with a molecular weight of approximately 200, and it is a colorless and odorless solid at room temperature. It has a melting point of approximately 150°C and is soluble in water, alcohol, and other organic solvents.
科学的研究の応用
MPA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used in the synthesis of polymers and other materials. In addition, MPA has been used in the synthesis of various biologically active compounds, such as peptides and proteins.
作用機序
MPA has been studied extensively in recent years due to its unique properties, and its potential in a variety of applications is only beginning to be explored. The mechanism of action of MPA is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of lipids and proteins. In addition, MPA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPA can inhibit the activity of enzymes involved in the synthesis of lipids and proteins. In addition, MPA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. MPA has also been shown to have antioxidant and free radical scavenging activity, which may be beneficial in preventing certain diseases.
実験室実験の利点と制限
MPA has a number of advantages for use in laboratory experiments. It is a small molecule with a molecular weight of approximately 200, and it is a colorless and odorless solid at room temperature. It has a melting point of approximately 150°C and is soluble in water, alcohol, and other organic solvents. In addition, MPA is relatively inexpensive and can be synthesized by a variety of methods.
However, there are some limitations to using MPA in laboratory experiments. MPA is not very stable, and it can be degraded by light and heat. In addition, MPA can react with other compounds, and it can be toxic if not handled properly.
将来の方向性
The potential of MPA is only beginning to be explored, and there are a number of potential future directions for research. One potential direction is the development of new synthesis methods for MPA. Another potential direction is the further exploration of MPA’s biochemical and physiological effects. In addition, further research into the mechanism of action of MPA could lead to the development of new therapeutic agents. Finally, further research into the stability and toxicity of MPA could lead to the development of safer and more effective compounds.
合成法
MPA can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Grignard reaction is a classical method for synthesizing MPA, and it involves the reaction of a Grignard reagent with an aldehyde or ketone. The Wittig reaction is a more modern method for synthesizing MPA, and it involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of a phosphonium salt. The Suzuki-Miyaura coupling reaction is a more recent method for synthesizing MPA, and it involves the reaction of an organoboron compound with an aldehyde or ketone.
特性
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-2-4-10(5-9)6-13(17)15-11-7-12(16)14-8-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJACESKLLFRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)
